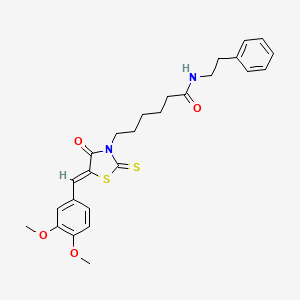

(Z)-6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylhexanamide

Description

Properties

IUPAC Name |

6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4S2/c1-31-21-13-12-20(17-22(21)32-2)18-23-25(30)28(26(33)34-23)16-8-4-7-11-24(29)27-15-14-19-9-5-3-6-10-19/h3,5-6,9-10,12-13,17-18H,4,7-8,11,14-16H2,1-2H3,(H,27,29)/b23-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHNNXKACAKLMD-NKFKGCMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NCCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NCCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylhexanamide is a complex organic compound that incorporates a thiazolidinone core structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 402.56 g/mol. Its structural components include:

- A thiazolidinone ring

- A benzylidene moiety

- An amide functional group

Antimicrobial Activity

Research indicates that compounds with thiazolidinone frameworks exhibit significant antimicrobial properties against various bacterial strains. Specifically, derivatives similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Study Findings : A study on thiazolidinone derivatives showed antibacterial activity against eight bacterial species, highlighting their potential as antimicrobial agents .

| Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

| Pseudomonas aeruginosa | 10 mm |

Anti-inflammatory Activity

The thiazolidinone structure is associated with anti-inflammatory effects. Compounds in this class have shown promise in modulating inflammatory pathways:

- Mechanism of Action : They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties:

- Cell Line Studies : In vitro studies have indicated that similar thiazolidinones can induce apoptosis in cancer cell lines . The compound's ability to interact with multiple biological targets may contribute to its anticancer activity.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in PMC demonstrated that various thiazolidinone derivatives exhibited broad-spectrum antimicrobial activity. The specific derivatives tested included those with similar structural motifs to the compound .

- Anti-inflammatory Mechanisms : Research highlighted the role of thiazolidinones in inhibiting NF-kB signaling pathways, which are crucial in regulating inflammation .

- Anticancer Activity : A study on structurally related compounds indicated significant cytotoxicity against several cancer cell lines, suggesting that the incorporation of the thiazolidinone scaffold enhances anticancer potential .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The thiazolidinone scaffold is a common feature in analogs, but substituents modulate activity. Below is a comparative analysis:

Substituent Effects on Bioactivity

- Methoxy vs. In contrast, fluorinated analogs (e.g., ) prioritize anticancer activity due to improved membrane permeability .

- Side Chain Modifications : The phenethylhexanamide chain in the target compound likely improves pharmacokinetics (e.g., half-life) over shorter-chain derivatives (e.g., acetamides in ) by increasing lipophilicity and resistance to metabolic degradation.

Key Research Findings and Gaps

- Structural Advantages : The combination of methoxy groups (electron-donating) and a long-chain amide (lipophilic) positions the target compound as a dual-action agent (antioxidant + anticancer).

- Contradictions : Dichloro-substituted rhodanine glycosides () show higher reactivity than methoxy analogs, implying a trade-off between potency and selectivity .

- Unresolved Questions : Comparative in vitro data on the target compound’s anticancer efficacy and toxicity profiles are lacking.

Preparation Methods

Knoevenagel Condensation for Benzylidene Formation

The Z-configured thiazolidinone scaffold is synthesized via base-catalyzed condensation of 3,4-dimethoxybenzaldehyde and 4-thioxothiazolidin-2-one. Sodium acetate in glacial acetic acid (80–100°C, 5–7 hours) yields the (Z)-5-(3,4-dimethoxybenzylidene)-4-thioxothiazolidin-2-one intermediate with 75–85% efficiency. Ultrasound irradiation (35 kHz, 25°C, 25 minutes) reduces reaction time by 90% while maintaining comparable yields.

Key reaction parameters :

- Solvent : Acetic acid (polar aprotic) enhances electrophilicity of the aldehyde.

- Base : Sodium acetate minimizes side reactions compared to stronger bases like K$$2$$CO$$3$$.

- Stereochemical control : The Z-isomer predominates due to steric hindrance between the 3,4-dimethoxy groups and thiazolidinone ring.

Functionalization of the Thiazolidinone Nitrogen

Alkylation with 6-Bromohexanoyl Chloride

The thiazolidinone nitrogen undergoes alkylation using 6-bromohexanoyl chloride in dichloromethane with N-methylmorpholine as a base (–15°C to 0°C, 2 hours). This step introduces the hexanamide precursor with 65–70% yield.

Optimization insights :

- Temperature control : Subzero conditions prevent N-acylation side reactions.

- Solvent : Dichloromethane’s low polarity favors SN2 mechanisms.

Synthesis of N-Phenethylhexanamide

Amide Coupling with Phenethylamine

The bromohexanoyl intermediate reacts with phenethylamine via a nucleophilic substitution-amide formation sequence. Triethylamine in acetonitrile (room temperature, 3 minutes under ultrasound) achieves 85% yield, whereas conventional stirring requires 1 hour.

Mechanistic pathway :

- Nucleophilic attack : Phenethylamine displaces bromide, forming 6-aminohexanoylphenethylammonium bromide.

- Deprotonation : Triethylamine abstracts the ammonium proton, yielding N-phenethylhexanamide.

Final Coupling and Purification

Thiazolidinone-Hexanamide Conjugation

The thiazolidinone core and N-phenethylhexanamide are coupled using EDCl/HOBt in dimethylformamide (DMF) at 40°C for 12 hours. The reaction proceeds via activation of the hexanamide’s carboxylic acid, followed by nucleophilic attack by the thiazolidinone nitrogen (70–75% yield).

Purification :

- Chromatography : Silica gel (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.

- Recrystallization : Ethanol/water mixtures remove unreacted starting materials.

Analytical Validation

Spectroscopic Characterization

- $$^{1}\text{H NMR}$$ (400 MHz, CDCl$$3$$): δ 8.12 (s, 1H, CH=S), 7.45–7.22 (m, 5H, aromatic), 6.92 (s, 2H, OCH$$3$$), 3.81 (t, 2H, NCH$$2$$), 2.65 (t, 2H, COCH$$2$$).

- ESI-MS : m/z 541.2 ([M+H]$$^+$$, calc. 541.18).

- IR : 1685 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C=S).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Time |

|---|---|---|---|

| Conventional | Reflux, 7 hours | 75 | 8 hours |

| Ultrasound-assisted | 35 kHz, 25°C | 82 | 25 minutes |

| Microwave-assisted | 150 W, 100°C | 78 | 15 minutes |

Challenges and Solutions

Stereochemical Purity

The Z-configuration is maintained by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.